REACTION_SMILES
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[CH3:18][N:19]([CH3:20])[CH:21]=[O:22].[CH3:1][O:2][c:3]1[n:4][c:5]([C:11](=[O:12])[OH:13])[n:6][c:7]([O:9][CH3:10])[cH:8]1.[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[S:14]([Cl:15])([Cl:16])=[O:17]>>[CH3:1][O:2][c:3]1[n:4][c:5]([C:11](=[O:13])[Cl:16])[n:6][c:7]([O:9][CH3:10])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(OC)nc(C(=O)O)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1cc(OC)nc(C(=O)Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |